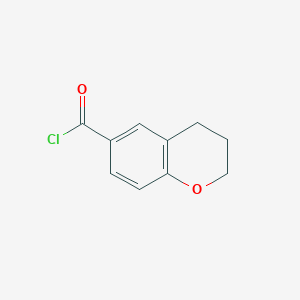
Chroman-6-carbonyl Chloride
Vue d'ensemble
Description
Chroman-6-carbonyl Chloride is a chemical compound with the molecular formula C10H9ClO2 . It is also known by other names such as 3,4-dihydro-2h-1-benzopyran-6-carbonyl chloride . The compound has a molecular weight of 196.63 g/mol .
Synthesis Analysis
The synthesis of chroman derivatives, which includes Chroman-6-carbonyl Chloride, has been achieved through various methods. One such method involves an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . Another method involves a three-step process that includes Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .
Molecular Structure Analysis
The molecular structure of Chroman-6-carbonyl Chloride consists of a carbonyl group attached to the 6th carbon of a chroman ring . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O . The chroman ring is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .
Chemical Reactions Analysis
Carbonyl compounds with leaving groups, such as Chroman-6-carbonyl Chloride, have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .
Applications De Recherche Scientifique
Reaction with Olefins : Chromyl chloride reacts with various olefins like cyclohexene, cyclopentene, and 1-hexene in carbon tetrachloride solutions, leading to the formation of chlorohydrins and α-chloro carbonyl compounds, as well as α,β-unsaturated carbonyl compounds. This reaction has significant implications in organic synthesis and chemical reactions (Stairs, Diaper, & Gatzke, 1963).
Electrochemical Behavior : Studies on the electrochemical oxidation of metal carbonyls, including chromium hexacarbonyl, revealed insights into the electron transfer processes and interactions of metal carbonyls with electron-deficient species. This research contributes to understanding the electrochemical properties of metal complexes (Chum, Koran, & Osteryoung, 1977).
Synthesis of 2-Acylaminochromones : The reaction of chromone-2-carbonyl chloride with sodium azide or nitrous acid has been used to synthesize 2-acylaminochromones, highlighting its role in the formation of novel organic compounds (Zagorevskii, Glozman, Vinokurov, & Troitskaya, 1967).
Spectrophotometric Determination of Chloride : Chromyl chloride has been used in an improved spectrophotometric method for determining chloride ions. This application is essential in analytical chemistry for detecting and measuring chloride concentration in various samples (Hon & Townshend, 1980).
Photocatalytic Degradation Studies : Chromyl chloride plays a role in the photolytic degradation mechanism of certain compounds, as seen in studies focusing on the degradation of 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos. This research is relevant in environmental chemistry and photocatalysis (Žabar et al., 2016).
Alkaline Phosphatase Inhibitors : The synthesis of 3,3'-carbonyl-bis(chromones) and their activity as mammalian alkaline phosphatase inhibitors showcase another application of carbonyl compounds derived from chromyl chloride in biochemistry (Miliutina et al., 2016).
Safety And Hazards
While specific safety and hazard information for Chroman-6-carbonyl Chloride is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding breathing in the compound, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Chroman derivatives, including Chroman-6-carbonyl Chloride, have been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Therefore, future research may focus on synthesizing new chroman derivatives and studying their potential pharmacological applications .
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromene-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSNWGZAMLPCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439950 | |
| Record name | Chroman-6-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-carbonyl Chloride | |
CAS RN |
55746-03-7 | |
| Record name | Chroman-6-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



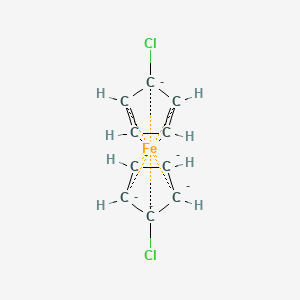
![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)
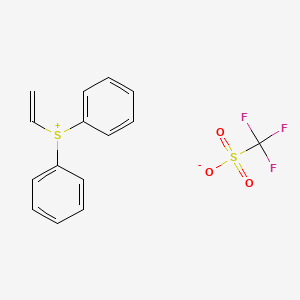
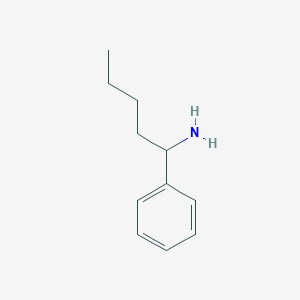

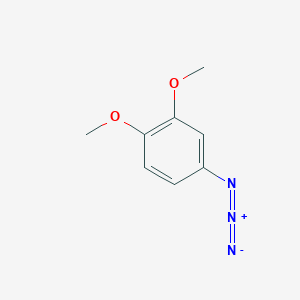
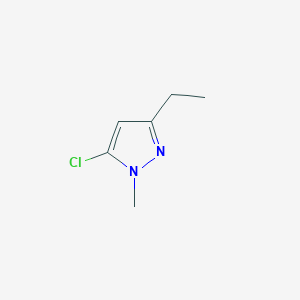
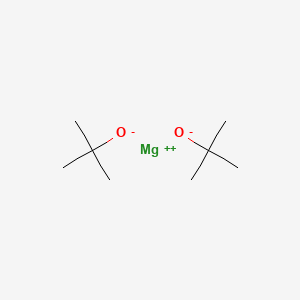
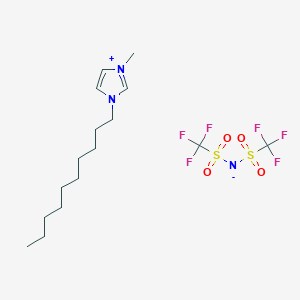
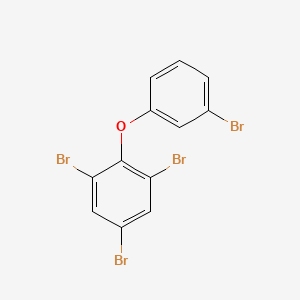
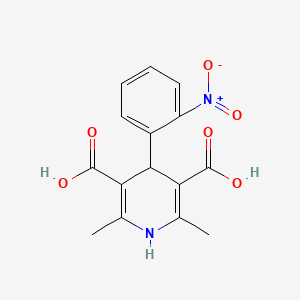
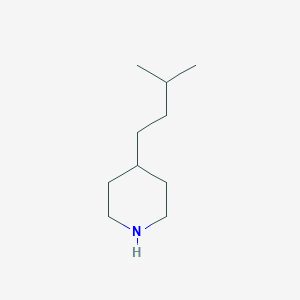
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)